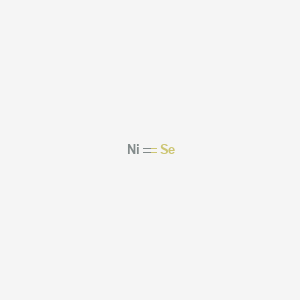

Nickel selenide

描述

Synthesis Analysis

Nickel selenide can be synthesized through various methods, including hydrothermal and solvothermal techniques. Sobhani and Salavati‐Niasari (2014) described a hydrothermal process to synthesize nickel selenides (NiSe and NiSe2) using SeCl4, NiCl2⋅6H2O, cetyltrimethyl ammonium bromide (CTAB) as surfactant, and hydrazine hydrate as reductant at 180°C for 12 hours. The phase structure and morphology of Ni x Se y can be controlled by adjusting parameters such as the Ni/Se ratio, quantity of reductant, and reaction temperature (Sobhani & Salavati‐Niasari, 2014).

Wu et al. (2019) reported a one-step solvothermal synthesis of nickel selenide nanoparticles (Ni0.85Se) without surfactant or template, demonstrating high specific capacity as electrode materials for supercapacitors (Wu et al., 2019).

Molecular Structure Analysis

The molecular structure of nickel selenides varies depending on the synthesis conditions and can include phases such as hexagonal NiSe, cubic NiSe2, and others. The structural dimensionality significantly affects its electrocatalytic properties, as discussed by Kukunuri, Krishnan, and Sampath (2015), who synthesized nickel selenide nanostructures with different morphologies and observed their semiconducting nature and potential as photodetectors (Kukunuri, Krishnan, & Sampath, 2015).

Chemical Reactions and Properties

Nickel selenides serve as efficient electrocatalysts for hydrogen evolution reaction (HER) and oxygen evolution reaction (OER). Bhat and Nagaraja (2018) synthesized two different nickel selenide nanostructures and tested them as electrocatalysts for HER, showing promising results (Bhat & Nagaraja, 2018).

Physical Properties Analysis

The physical properties of nickel selenides, such as morphology, particle size, and phase, can be tailored by varying synthesis conditions. Sobhani, Davar, and Salavati‐Niasari (2011) demonstrated how temperature, reaction time, and reductant agent impact the morphology and particle sizes of nano-sized nickel selenide powders synthesized via a hydrothermal route (Sobhani, Davar, & Salavati‐Niasari, 2011).

Chemical Properties Analysis

Nickel selenides' chemical properties, such as electrocatalytic activity and stability, are influenced by their composition and structure. For instance, the Ni0.85Se/rGO nanosheet composite synthesized by Dong et al. (2017) showed superior electrocatalytic activity and stability as a counter electrode for dye-sensitized solar cells (DSSCs), achieving a power conversion efficiency of 9.75% (Dong et al., 2017).

科研应用

Electrocatalysts for Oxygen Evolution Reaction : Porous nickel-iron selenide nanosheets are efficient electrocatalysts for oxygen evolution reactions in electrochemical water splitting due to their low cost and excellent performance. The nanosheets exhibit significant catalytic performance and durability (Wang et al., 2016).

Glucose Sensing : Nickel selenide nanosheets arrayed on nickel foam have been used in non-enzymatic glucose sensors due to their high electrocatalytic activity and conductivity, achieving high sensitivity and good selectivity (Ma et al., 2019).

Overall Water Splitting : Mesoporous nickel selenide N-doped carbon has been developed as a robust electrocatalyst for overall water splitting, delivering high performance for both the hydrogen evolution reaction and the oxygen evolution reaction (Ding et al., 2019).

Dye-Sensitized Solar Cells : Nickel selenide counterelectrodes in dye-sensitized solar cells (DSCs) have shown improved performance due to their catalytic activity and strong charge separation and transfer ability (Jiang et al., 2018).

Anode Materials for Sodium-Ion Batteries : Carbon-supported nickel selenide hollow nanowires have been used as advanced anode materials for sodium-ion batteries, exhibiting enhanced cycle stability and rate capability (Yang et al., 2018).

Transparent Counter Electrodes in Solar Cells : Transparent nickel selenide has been used as an efficient Pt-free counter electrode for dye-sensitized solar cells, achieving higher power conversion efficiency than traditional Pt-based cells (Jia et al., 2015).

Review on Electrocatalytic Water Splitting : A review paper highlights the unique behavior of nickel selenides in electrochemical water splitting, specifically in oxygen evolution reaction and hydrogen evolution reaction, and discusses their advantages over other chalcogenides (Anantharaj & Noda, 2020).

Supercapacitors : Nickel selenide nanoparticles supported on graphene nanosheets have been used in supercapacitors, showing a high specific capacitance and excellent cycling stability (Kirubasankar et al., 2018).

Investigation of Active Forms of Catalysts : A study on nickel selenide suggests that it is converted into nickel hydroxide under oxygen-evolution conditions, underscoring the importance of identifying the active species of catalysts (Xu, Song, & Hu, 2016).

Controlled Synthesis of Nickel Selenide : Research has been conducted on controlling the composition, phase structure, and morphology of nickel selenide through hydrothermal methods, which is important for inorganic synthesis methodology and further applications (Zhuang et al., 2005).

Safety And Hazards

未来方向

性质

IUPAC Name |

selanylidenenickel | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ni.Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHASIAZYSXZCGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Ni]=[Se] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NiSe | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00157023 | |

| Record name | Nickel selenide (NiSe) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00157023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nickel selenide | |

CAS RN |

12137-13-2, 1314-05-2 | |

| Record name | Nickel selenide (Ni3Se2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12137-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nickel selenide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1314-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nickel selenide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001314052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1314-05-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=378342 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nickel selenide (NiSe) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00157023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nickel selenide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.834 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICKEL SELENIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KB76MY8R90 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![2H,5H-Pyrano[4,3-b]pyran-2,5-dione, 4,7-dimethyl-](/img/structure/B74968.png)

![3-aminopyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione](/img/structure/B74979.png)